- Defined sequence single strand oligonucleotides incorporating reporter groups, and nucleosides useful in such synthesis, World Intellectual Property Organization, , ,

Cas no 96102-27-1 (5-TFA-aa-dC)

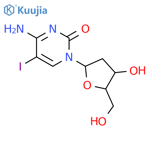

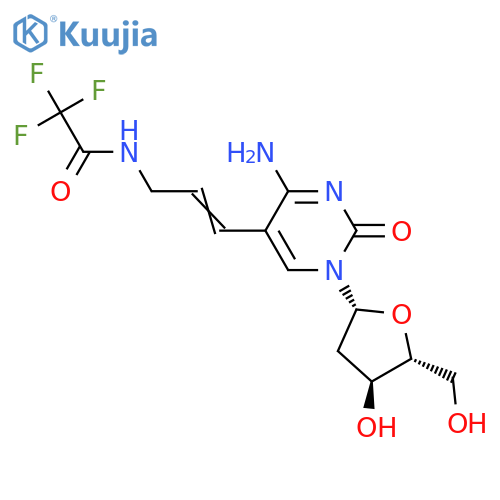

5-TFA-aa-dC structure

商品名:5-TFA-aa-dC

5-TFA-aa-dC 化学的及び物理的性質

名前と識別子

-

- TFA-aa-dC

- 5-TFA-aa-dC

- 5-(3-trifluoroacetylaminopropenyl)-2'-deoxycytidine

- 2′-Deoxy-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propen-1-yl]cytidine (ACI)

- Cytidine, 2′-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]- (9CI)

- J-700378

- 96102-27-1

- SCHEMBL7603430

- AC-32331

-

- MDL: N/A

- インチ: 1S/C14H17F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h1-2,5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25)/t8-,9+,10+/m0/s1

- InChIKey: WYMZPLFAGMLVFK-IVZWLZJFSA-N

- ほほえんだ: O=C1N=C(N)C(C=CCNC(=O)C(F)(F)F)=CN1[C@H]1C[C@H](O)[C@@H](CO)O1

計算された属性

- せいみつぶんしりょう: 378.11510414g/mol

- どういたいしつりょう: 378.11510414g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 662

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 138

じっけんとくせい

- 密度みつど: 1.66±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(1.2 g/l)(25ºC)、

5-TFA-aa-dC 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T929965-1g |

5-TFA-aa-2'-deoxycytidine |

96102-27-1 | 97% | 1g |

¥4,548.60 | 2022-09-28 | |

| Ambeed | A377762-1g |

TFA-aa-dC |

96102-27-1 | 95+% | 1g |

$736.0 | 2024-04-16 |

5-TFA-aa-dC 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; 2 h, reflux; reflux → rt

1.2 Catalysts: Palladium, bis(acetonitrile)dichloro- ; 20 h, 50 - 60 °C

1.2 Catalysts: Palladium, bis(acetonitrile)dichloro- ; 20 h, 50 - 60 °C

リファレンス

- Preparation of pyrazole-type cyanine dyes as fluorescent indicators for labeling nucleic acids, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; 2 h, reflux; reflux → rt

1.2 Catalysts: Palladium, bis(acetonitrile)dichloro- ; 20 h, 50 - 60 °C

1.2 Catalysts: Palladium, bis(acetonitrile)dichloro- ; 20 h, 50 - 60 °C

リファレンス

- Fluorescent probe hybridization method to detect amplification or deletion mutation in genomic DNA fragments on CGH microarrays, World Intellectual Property Organization, , ,

5-TFA-aa-dC Raw materials

5-TFA-aa-dC Preparation Products

5-TFA-aa-dC 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

96102-27-1 (5-TFA-aa-dC) 関連製品

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:96102-27-1)5-TFA-aa-dC

清らかである:99%

はかる:1g

価格 ($):662.0